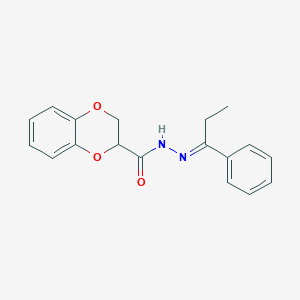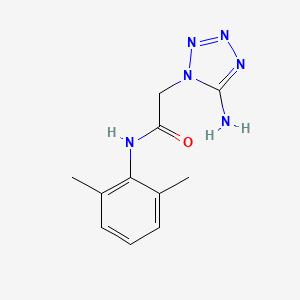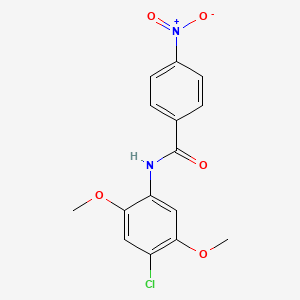![molecular formula C17H17NO4 B5715872 methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)
methyl {4-[(phenylacetyl)amino]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {4-[(phenylacetyl)amino]phenoxy}acetate, also known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPAPA belongs to the class of compounds known as phenylacetamides, which have been found to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Mecanismo De Acción
The mechanism of action of methyl {4-[(phenylacetyl)amino]phenoxy}acetate is not fully understood, but it has been proposed that the compound exerts its antitumor effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been found to exhibit a variety of biochemical and physiological effects, including anti-inflammatory and analgesic effects. Several studies have reported that methyl {4-[(phenylacetyl)amino]phenoxy}acetate can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl {4-[(phenylacetyl)amino]phenoxy}acetate is that it exhibits potent antitumor activity against a variety of cancer cell lines, which makes it a promising candidate for the development of anticancer agents. Another advantage is that methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been found to exhibit low toxicity in animal models, which suggests that it may have a favorable safety profile. However, one limitation of methyl {4-[(phenylacetyl)amino]phenoxy}acetate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of methyl {4-[(phenylacetyl)amino]phenoxy}acetate. One direction is to further investigate its mechanism of action, particularly with respect to its effects on enzymes involved in cancer cell proliferation and survival. Another direction is to explore the potential of methyl {4-[(phenylacetyl)amino]phenoxy}acetate as a lead compound for the development of novel anticancer agents. Finally, future studies could investigate the potential of methyl {4-[(phenylacetyl)amino]phenoxy}acetate for the treatment of other diseases, such as inflammatory and autoimmune disorders.
Métodos De Síntesis
The synthesis of methyl {4-[(phenylacetyl)amino]phenoxy}acetate involves the reaction of 4-aminophenol with phenylacetic acid, followed by esterification with methyl chloroacetate. The resulting compound is then treated with sodium hydroxide to obtain the final product. The yield of methyl {4-[(phenylacetyl)amino]phenoxy}acetate can be improved by optimizing the reaction conditions, such as the choice of solvents and reaction temperature.
Aplicaciones Científicas De Investigación
Methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Several studies have reported that methyl {4-[(phenylacetyl)amino]phenoxy}acetate exhibits significant antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
methyl 2-[4-[(2-phenylacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-17(20)12-22-15-9-7-14(8-10-15)18-16(19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIZDNOBUNEABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(phenylacetyl)amino]phenoxy}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

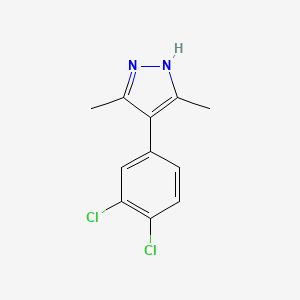
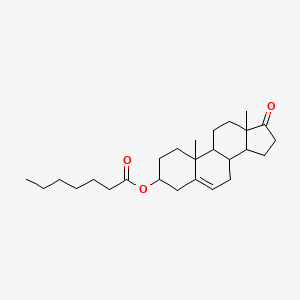
![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)
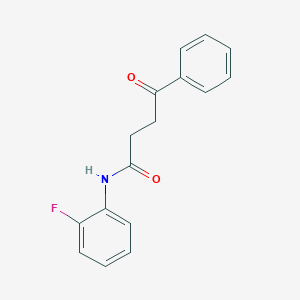
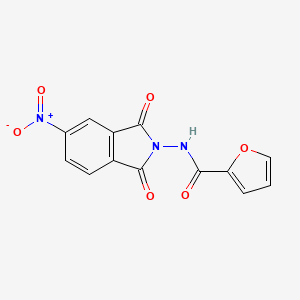
![N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5715842.png)
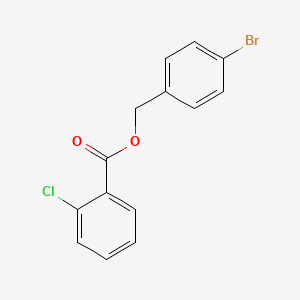
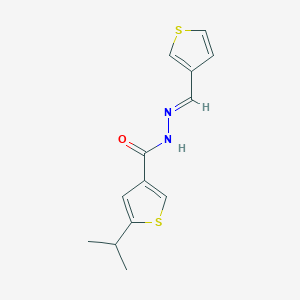
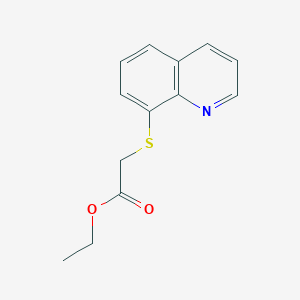
![3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)
